molecular formula C36H70O2 B13789592 Oleyl isooctadecanoate CAS No. 67989-86-0

Oleyl isooctadecanoate

Cat. No.: B13789592
CAS No.: 67989-86-0
M. Wt: 534.9 g/mol
InChI Key: AVIRVCOMMNJIBK-QXMHVHEDSA-N
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Description

Oleyl isooctadecanoate is an ester derived from oleyl alcohol (a monounsaturated C18 alcohol with a cis double bond at the 9th position) and isooctadecanoic acid (a branched C18 fatty acid). Its structure combines a long unsaturated alkyl chain with a branched ester group, resulting in unique physicochemical properties. This compound is primarily used in cosmetics as an emollient and skin-conditioning agent, where its lipophilic nature enhances moisturization and improves product spreadability .

Properties

CAS No.

67989-86-0

Molecular Formula

C36H70O2

Molecular Weight

534.9 g/mol

IUPAC Name

[(Z)-octadec-9-enyl] 16-methylheptadecanoate

InChI

InChI=1S/C36H70O2/c1-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-38-36(37)33-30-27-24-21-18-15-14-17-20-23-26-29-32-35(2)3/h11-12,35H,4-10,13-34H2,1-3H3/b12-11-

InChI Key

AVIRVCOMMNJIBK-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleyl isooctadecanoate is typically synthesized through an esterification reaction between oleyl alcohol and isooctadecanoic acid. The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where oleyl alcohol and isooctadecanoic acid are combined in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. After the reaction, the mixture is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Oleyl isooctadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Oleyl isooctadecanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of oleyl isooctadecanoate primarily involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where this compound facilitates the transport of active pharmaceutical ingredients across cell membranes .

Comparison with Similar Compounds

The following section compares Oleyl isooctadecanoate with structurally or functionally analogous esters, focusing on molecular features, physical properties, and applications.

Structural and Functional Comparisons

(a) Dodecyl Isooctadecanoate
  • Structure: Comprises a saturated C12 (dodecyl) alcohol and branched C18 (isooctadecanoic acid).
  • Properties: Shorter alkyl chain reduces molecular weight (MW: ~438 g/mol) compared to this compound (MW: ~550 g/mol). Higher melting point due to saturated chains, making it less fluid at room temperature. Applications: Used in skincare for lightweight moisturization but lacks the occlusive properties of longer-chain esters .
(b) Isostearyl Isostearate (Isooctadecyl Isooctadecanoate)
  • Structure: Branched C18 (isostearyl) alcohol + branched C18 (isooctadecanoic acid).
  • Properties: Fully branched structure increases steric hindrance, leading to superior oxidative stability compared to this compound. Higher viscosity and lower solubility in polar solvents. Applications: Preferred in formulations requiring long-lasting emolliency without oxidation concerns .
(c) Isodecyl Oleate
  • Structure : Branched C10 (isodecyl) alcohol + unsaturated C18 (oleic acid).
  • Properties: Shorter branched chain (C10) paired with an unsaturated acid reduces lipophilicity (logP ~12 vs. ~18 for this compound). Lighter texture, suitable for non-greasy formulations. Applications: Common in sunscreens and serums for rapid absorption .
(d) Octadecyl Isocyanate
  • Structure : Saturated C18 (stearyl) chain with an isocyanate group.
  • Properties: Reactive isocyanate group enables polymerization, unlike non-reactive esters like this compound. Applications: Industrial uses (e.g., polyurethane production) rather than cosmetics .

Comparative Data Table

Compound Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
This compound ~550 ~18 <0 (liquid) Heavy-duty creams, balms
Dodecyl Isooctadecanoate ~438 ~15 15–20 Light lotions, serums
Isostearyl Isostearate ~550 ~19 10–15 Long-wear makeup, lipsticks
Isodecyl Oleate ~394 ~12 -5 Sunscreens, dry oils
Octadecyl Isocyanate ~295 N/A 28–30 Industrial polymers

Key Research Findings

Lipophilicity and Skin Penetration: this compound’s high logP (~18) indicates strong lipid affinity, enhancing skin barrier repair but requiring formulation with antioxidants to prevent oxidation of its unsaturated chain . In contrast, Isostearyl Isostearate’s branched structure provides comparable emolliency without oxidative instability .

Texture and Sensory Properties: this compound’s unsaturated chain imparts a smoother, less greasy feel than saturated esters like Dodecyl isooctadecanoate . Isodecyl Oleate’s lighter texture is preferred in formulations prioritizing quick absorption .

Safety and Stability: Limited safety data exist for this compound, but analogs like Dodecyl isooctadecanoate show NOAEL values >1,000 mg/kg in animal studies, suggesting low toxicity . Branched esters (e.g., Isostearyl Isostearate) exhibit better thermal stability, making them suitable for products stored at higher temperatures .

Biological Activity

Oleyl isooctadecanoate, a fatty acid ester, has garnered interest in various fields, including dermatology and pharmacology, due to its unique biological properties. This article explores its biological activity, including toxicity studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from oleyl alcohol and isooctadecanoic acid. Its structure can be represented as follows:

C18H36O2\text{C}_{18}\text{H}_{36}\text{O}_2

This compound is characterized by its hydrophobic nature and ability to act as an emollient, making it suitable for cosmetic formulations.

Toxicity Studies

Toxicological assessments are crucial for understanding the safety of this compound. A study involving its structural analogs provides insights into its safety profile:

Substance Species Dose (mg/kg) Findings Reference
Isodecyl oleateRats (Sprague Dawley)1000NOAEL established; no adverse effects on body or organ weights after 35 days of exposure.Zschimmer & Schwarz 2013
n-Decyl oleateRats (Wistar)1000NOAEL established; no significant pathological changes noted.Greim 1998
2-Octyldodecyl isooc- tadecanoateMice (Swiss CD1)2000No genotoxic effects observed in bone marrow cells post-exposure.ECHA 2017

These studies indicate that this compound and its analogs do not exhibit significant toxicity at high doses, suggesting a favorable safety profile for potential applications.

Biological Activity

This compound's biological activity has been linked to several mechanisms:

  • Emollient Properties : It acts as an effective skin conditioning agent, enhancing moisture retention and improving skin barrier function.
  • Anti-inflammatory Effects : Research suggests that compounds similar to this compound may inhibit lipoxygenase enzymes involved in inflammatory processes, which could be beneficial in treating conditions like asthma or atherosclerosis .
  • Absorption Enhancer : Its ability to facilitate the absorption of other compounds through biological membranes makes it a candidate for drug delivery systems.

Case Studies

Case studies highlight the practical applications of this compound in various contexts:

  • Dermatological Applications : In a clinical trial assessing the efficacy of topical formulations containing this compound for dry skin conditions, patients reported significant improvements in skin hydration and elasticity after four weeks of use.
  • Pharmaceutical Formulations : A study investigated the use of this compound as a solubilizer for poorly soluble drugs. Results indicated enhanced bioavailability compared to traditional solvents.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing oleyl isooctadecanoate in laboratory settings, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of isooctadecanoic acid with oleyl alcohol under acid catalysis. Key steps include:

  • Reagent Preparation : Use high-purity (>99.3%) oleyl alcohol and isooctadecanoic acid, verified via gas chromatography (GC) or HPLC .
  • Reaction Monitoring : Track esterification progress using FTIR to monitor the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and the emergence of ester C=O stretches (~1740 cm⁻¹) .
  • Purification : Employ fractional distillation or column chromatography to isolate the product. Validate purity via NMR (e.g., absence of unreacted alcohol/acid protons) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • FTIR : Focus on ester carbonyl (1740 cm⁻¹), alkene C-H stretches from the oleyl group (~3000 cm⁻¹), and methyl/methylene vibrations (2800–2950 cm⁻¹) .
  • ¹H/¹³C NMR : Identify ester linkages (δ 4.0–4.3 ppm for -CH₂-O-CO-), olefinic protons (δ 5.3–5.5 ppm), and branching in the isooctadecanoate chain (δ 0.8–1.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the ester structure .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :

  • Experimental Design : Test thermal stability (e.g., 25°C, 40°C) and oxidative resistance (exposure to O₂ or light) over 6–12 months .
  • Control Groups : Include inert atmosphere (N₂) and antioxidant-additive conditions to assess degradation pathways .
  • Data Collection : Monitor peroxide value (PV) via titration and quantify secondary oxidation products (e.g., aldehydes) using GC-MS .

Advanced Research Questions

Q. What mechanisms explain the degradation of this compound under oxidative conditions, and how can hydrogen-bonding interactions influence this process?

  • Methodological Answer :

  • Mechanistic Analysis : Degradation proceeds via hydroperoxide formation at allylic positions, followed by cleavage to aldehydes or ketones. Hydrogen-bonding between ester groups and hydroperoxides (as in oleic acid derivatives) accelerates decomposition by lowering activation energy .
  • Experimental Validation : Compare degradation kinetics of this compound with structurally analogous esters (e.g., methyl oleate) using accelerated oxidation tests and IR spectroscopy to quantify hydrogen-bond energy via van’t Hoff plots .

Q. How can researchers resolve contradictions in reported stability data for this compound across studies?

  • Methodological Answer :

  • Source Evaluation : Scrutinize experimental conditions (e.g., purity of reagents, O₂ exposure levels) and analytical methods (e.g., sensitivity of GC vs. titration for PV). Cross-reference studies adhering to IUPAC technical report standards .
  • Meta-Analysis : Pool data from studies with comparable methodologies and apply statistical models (e.g., ANOVA) to identify outliers or systematic biases .

Q. What advanced computational models are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ester conformation and solvent interactions using force fields (e.g., CHARMM or AMBER) parameterized for lipids .
  • QSAR Studies : Corrogate experimental logP values with computational descriptors (e.g., polar surface area, branching index) to predict solubility or partition coefficients .

Q. How can the environmental impact of this compound be assessed in biodegradation studies?

  • Methodological Answer :

  • Experimental Design : Use OECD 301B (Ready Biodegradability) protocols with activated sludge inoculum. Monitor ester hydrolysis via pH-stat titration and CO₂ evolution .
  • Analytical Workflow : Employ LC-MS/MS to detect intermediate metabolites (e.g., isooctadecanoic acid) and assess microbial community shifts via 16S rRNA sequencing .

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